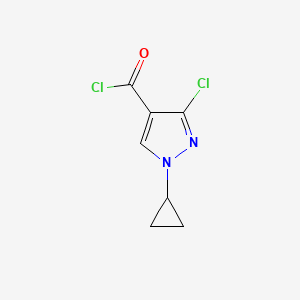

3-Chloro-1-cyclopropyl-1h-pyrazole-4-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-1-cyclopropyl-1H-pyrazole-4-carbonyl chloride is a chemical compound with the molecular formula C7H6Cl2N2O. It belongs to the class of pyrazole derivatives, which are known for their diverse applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-cyclopropyl-1H-pyrazole-4-carbonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with 3-chloropropionyl chloride, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-cyclopropyl-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, alcohols, and thiols.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a corresponding oxide .

Scientific Research Applications

3-Chloro-1-cyclopropyl-1H-pyrazole-4-carbonyl chloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Chloro-1-cyclopropyl-1H-pyrazole-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites of enzymes, leading to inhibition or activation of biochemical processes .

Comparison with Similar Compounds

Similar Compounds

3-Chloro-1H-pyrazole: Similar in structure but lacks the cyclopropyl and carbonyl chloride groups.

1-Cyclopropyl-1H-pyrazole-4-carbonyl chloride: Similar but without the chlorine atom at the 3-position.

Uniqueness

3-Chloro-1-cyclopropyl-1H-pyrazole-4-carbonyl chloride is unique due to the presence of both the cyclopropyl and carbonyl chloride groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound in the synthesis of more complex molecules and in various research applications .

Biological Activity

3-Chloro-1-cyclopropyl-1H-pyrazole-4-carbonyl chloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing available data from various studies, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H8ClN2O, with a molecular weight of 172.60 g/mol. Its structure features a pyrazole ring, which is known for its pharmacological significance.

| Property | Value |

|---|---|

| Molecular Formula | C7H8ClN2O |

| Molecular Weight | 172.60 g/mol |

| IUPAC Name | This compound |

| SMILES | ClC1=NN=C(C(=O)Cl)C1(C2CC2) |

Antimicrobial Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazoles can effectively inhibit the growth of various bacteria and fungi. The specific activity of this compound against specific strains remains to be fully elucidated, but its structural similarities to known antimicrobial agents suggest potential efficacy.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Pyrazole derivatives are often designed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Preliminary data suggest that this compound may exhibit selective inhibition of COX enzymes, potentially leading to reduced inflammatory responses in vivo.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets. The carbonyl chloride group can act as an electrophile, facilitating nucleophilic attacks by biological molecules such as proteins or nucleic acids. This interaction can disrupt normal cellular functions, leading to therapeutic effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring can significantly affect potency and selectivity. For example:

| Modification Position | Substituent Type | Effect on Activity |

|---|---|---|

| 4 | Carbonyl group | Enhances reactivity |

| Cyclopropyl group | Alkyl substituent | Increases lipophilicity |

Studies have shown that variations in substituents can lead to compounds with improved selectivity for target enzymes or receptors, thus enhancing therapeutic efficacy while minimizing side effects.

Case Studies

Several case studies highlight the potential applications of this compound:

- Antitubercular Activity : A study exploring related pyrazole compounds demonstrated significant antitubercular activity against Mycobacterium tuberculosis, suggesting that similar derivatives may also be effective.

- Cancer Research : Compounds with pyrazole structures have been investigated for their ability to inhibit tumor growth in various cancer models, indicating that this compound could be a candidate for further research in oncology.

- Neuroprotective Effects : Some pyrazoles have shown promise in neuroprotection by modulating pathways involved in neuroinflammation and oxidative stress, which may also apply to this compound.

Properties

CAS No. |

243120-24-3 |

|---|---|

Molecular Formula |

C7H6Cl2N2O |

Molecular Weight |

205.04 g/mol |

IUPAC Name |

3-chloro-1-cyclopropylpyrazole-4-carbonyl chloride |

InChI |

InChI=1S/C7H6Cl2N2O/c8-6-5(7(9)12)3-11(10-6)4-1-2-4/h3-4H,1-2H2 |

InChI Key |

GUYBTZJPHVGYAB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2C=C(C(=N2)Cl)C(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.